molecular formula C15H22BNO3 B8072140 N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B8072140
M. Wt: 275.15 g/mol
InChI Key: ZTPFLQNGOULVNC-UHFFFAOYSA-N
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Description

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS 1056456-21-3) is a high-value boronic ester derivative of significant interest in organic synthesis and drug discovery. This compound, with a molecular formula of C15H22BNO3 and a molecular weight of 275.15 g/mol, serves as a crucial synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental for constructing complex biaryl structures found in many active pharmaceutical ingredients and advanced materials. The presence of the stable pinacol boronate ester group, also known as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, attached to an N-methylacetamide-substituted phenyl ring makes this reagent a versatile building block for medicinal chemistry programs, enabling the rapid exploration of chemical space . Researchers should note that this product is supplied as a solid with a characterized melting point range of 143 to 147 °C . To ensure its long-term stability and performance, it must be stored under an inert atmosphere at refrigerated temperatures of 2-8°C . As a laboratory chemical, this product is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn, and safety data sheets should be consulted prior to use. This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-11(18)17(6)13-9-7-12(8-10-13)16-19-14(2,3)15(4,5)20-16/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPFLQNGOULVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (1.0 g, 3.83 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 10 mL) with triethylamine (1.5 eq). Methyl iodide (1.2 eq) is added dropwise at 20°C, and the reaction proceeds for 4 hours under nitrogen. Purification via silica gel chromatography (ethyl acetate/hexane) yields the product in 80% yield. Critical parameters include:

ParameterOptimal RangeImpact on Yield
SolventTHFMaximizes solubility of boronic ester
BaseTriethylamineNeutralizes HI byproduct
Temperature20–25°CPrevents boronic ester decomposition
Reaction Time4–6 hoursComplete methylation without side reactions

The methylating agent can be substituted with dimethyl sulfate (70–75% yield) or trimethylphosphate (65–68% yield), though methyl iodide remains superior in cost and reactivity.

One-Pot Borylation-Alkylation Strategy

Recent advances enable concurrent borylation and alkylation using palladium catalysis. This method starts from 4-iodoacetanilide derivatives, combining Miyaura borylation with in situ N-methylation.

Catalytic System and Mechanism

The reaction employs PdCl₂(dppf) (2.5–5 mol%) with pinacolborane (1.2 eq) in dioxane/triethylamine (3:1 v/v) at 80°C. Key steps:

  • Oxidative addition of Pd⁰ to the aryl iodide

  • Transmetallation with pinacolborane

  • Reductive elimination to form the boronic ester

  • Concurrent N-methylation via SN2 reaction

A representative protocol achieves 81% yield when using 4-iodo-N-methylacetamide under these conditions.

Industrial-Scale Adaptations

For kilogram-scale production, continuous flow reactors improve efficiency:

ParameterBatch ProcessContinuous Flow
Reaction Time8–12 hours2–3 hours
Pd Loading2.5 mol%1.2 mol%
Yield75–81%85–88%
Purity95–97%98–99%

Continuous systems reduce catalyst decomposition and enable real-time monitoring of boronic ester formation.

Alternative Synthetic Routes

Ullmann-Type Coupling

Copper-mediated coupling of N-methylacetamide with 4-bromophenylboronic ester pinacol:

CuI (10 mol%), K2CO3,DMF,110C,24 hours62% yield[7]\text{CuI (10 mol\%), K}2\text{CO}3, \text{DMF}, 110^\circ\text{C}, 24 \text{ hours} \rightarrow 62\% \text{ yield}

This method suffers from lower yields compared to palladium catalysis but avoids precious metal costs.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C) reduces reaction times to 30–45 minutes:

ConditionConventionalMicrowave
Time4 hours35 minutes
Yield80%78%
Energy Consumption1.2 kWh0.4 kWh

While yields remain comparable, this approach benefits small-scale research applications.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:1) removes unreacted methyl iodide and dehalogenation byproducts.

  • Recrystallization : Dissolution in hot toluene followed by cooling yields crystals with >99% purity (mp 162–164°C).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.76 (d, J = 8.4 Hz, 2H), 7.53 (d, J = 8.3 Hz, 2H), 3.28 (s, 3H), 2.16 (s, 3H), 1.33 (s, 12H).

  • HRMS : m/z calcd for C₁₅H₂₂BNO₃ [M+H]⁺ 276.1732, found 276.1735.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Direct Alkylation8097High1200
One-Pot Borylation8599Moderate1800
Ullmann Coupling6295Low900
Microwave-Assisted7896Low1400

The direct alkylation method balances cost and efficiency for most applications, while one-pot borylation suits high-purity pharmaceutical intermediates .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (Pd(PPh3)4), base (K2CO3 or NaOH), solvent (THF or dioxane), temperature (80-100°C).

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3), solvent (water or methanol), temperature (room temperature to 50°C).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3), solvent (acetic acid or sulfuric acid), temperature (0-50°C).

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Boronic acids or boronate esters.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing dioxaborolane moieties exhibit promising anticancer properties. Compound 1 has been studied for its ability to inhibit tumor growth through various mechanisms, including the modulation of cellular signaling pathways. A study by Liu et al. (2020) demonstrated that derivatives of dioxaborolanes could selectively target cancer cells while sparing normal cells, suggesting a potential therapeutic window for compound 1 in cancer treatment.

Drug Delivery Systems
The unique properties of boron-containing compounds make them suitable for drug delivery applications. Compound 1 can be incorporated into nanoparticles or liposomes to enhance the solubility and bioavailability of hydrophobic drugs. Research conducted by Zhang et al. (2021) highlighted the use of boron-based carriers in improving the pharmacokinetics of anticancer agents.

Materials Science

Polymer Chemistry
Compound 1 can serve as a building block for the synthesis of novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve thermal stability and flexibility. A study by Kim et al. (2022) reported on the synthesis of boron-containing polymers using compound 1, demonstrating significant improvements in material performance compared to traditional polymers.

Optoelectronic Devices
The optical properties of compound 1 make it a candidate for use in optoelectronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable complexes with metal ions can enhance charge transport properties in these devices. Research by Chen et al. (2023) explored the incorporation of compound 1 in OLEDs, resulting in improved efficiency and color purity.

Catalysis

Cross-Coupling Reactions
Compound 1 has shown promise as a catalyst or catalyst precursor in cross-coupling reactions, particularly in Suzuki-Miyaura reactions involving aryl halides and boronic acids. The presence of the dioxaborolane moiety facilitates the formation of reactive intermediates necessary for successful coupling reactions. A notable study by Smith et al. (2020) illustrated the efficacy of using compound 1 in various coupling reactions with high yields and selectivity.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Substituents on the Phenyl Ring

  • Electron-Withdrawing Groups (EWGs):
    • Trifluoromethyl (CF₃): N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide (CAS: 1150271-66-1) introduces a strong EWG at the 2-position, enhancing electrophilicity of the boronate group. This increases reactivity in cross-couplings but reduces solubility in polar solvents .
    • Fluoro (F): 2-Acetamido-4-fluorophenylboronic acid pinacol ester (CAS: 1150271-67-2) exhibits improved metabolic stability and bioavailability, making it suitable for medicinal chemistry applications .

Modifications to the Acetamide Moiety

  • N-Methyl vs. N-H:
    • The parent compound N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (lacking the N-methyl group) shows lower steric hindrance, enabling higher yields (93%) in borylation reactions compared to N-methyl derivatives (77% for bis-borylated analogs) .
    • N-Trityl Protection: Compounds like N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide demonstrate enhanced stability during palladium-catalyzed coupling reactions, though deprotection steps add synthetic complexity .

Borylation Efficiency

Compound Catalyst System Yield Key Observation Reference
Target Compound (N-Methyl) [Ir(COD)OMe]₂, dtbpy, THF 93% Para selectivity dominates
N-(3,5-Bis-borylphenyl)acetamide [Ir(COD)OMe]₂, dtbpy, THF 77% Steric hindrance reduces yield
2-Chloro-N-(4-borylphenyl)acetamide Suzuki coupling (Pd-based) 85%* Chloro substituent aids purification

*Estimated from analogous reactions.

Solubility and Stability

  • Hydrophobicity: The N-methyl group in the target compound increases lipophilicity (logP ≈ 2.8) compared to non-methylated analogs (logP ≈ 2.1), enhancing membrane permeability .
  • Hydrolytic Stability: Pinacol boronate esters generally resist hydrolysis at physiological pH, but electron-deficient analogs (e.g., CF₃-substituted) hydrolyze faster under acidic conditions .

Biological Activity

N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H20BNO4
  • Molecular Weight : 297.18 g/mol
  • CAS Number : 1073353-47-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells. It has been shown to exhibit inhibitory effects on several key enzymes and pathways that are involved in cancer progression and metastasis.

Key Biological Activities

  • Inhibition of Cell Proliferation :
    • The compound has demonstrated potent inhibitory effects on cell proliferation in various cancer cell lines. For instance, studies have reported an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong anti-proliferative properties .
  • Selectivity for Cancer Cells :
    • Notably, it exhibits a nearly 20-fold selectivity between cancerous MDA-MB-231 cells and non-cancerous MCF10A cells. This selectivity is crucial for minimizing side effects during therapeutic applications .
  • Inhibition of Metastasis :
    • In vivo studies have shown that treatment with this compound can significantly inhibit lung metastasis in mouse models inoculated with TNBC cells. This effect was found to be more potent than that of established treatments like TAE226 .
  • Enzyme Inhibition :
    • The compound also inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor invasion and metastasis. This inhibition may contribute to its anti-metastatic properties .

Table 1: Summary of Biological Activities

ActivityValue/EffectReference
IC50 against MDA-MB-2310.126 µM
Selectivity Index (Cancer vs Non-cancer)~20-fold
Inhibition of MMPsSignificant inhibition of MMP-2 and MMP-9
Effect on Lung MetastasisMore potent than TAE226

Case Study: In Vivo Efficacy

In a study involving BALB/c nude mice injected with MDA-MB-231 cells via the tail vein, treatment with this compound over a period of 30 days resulted in a marked reduction in metastatic nodules compared to control groups. This finding highlights the compound's potential as a therapeutic agent for metastatic breast cancer .

Q & A

Q. Key Optimization Parameters :

ParameterTypical ConditionsImpact on Yield/Selectivity
CatalystPd(OAc)₂, PdCl₂(dppf)Higher Pd loading improves turnover
LigandSPhos, XPhosBulky ligands enhance selectivity
BaseK₂CO₃, CsFStrong bases accelerate transmetalation
SolventTHF, dioxanePolar aprotic solvents favor coupling

Basic: How is structural integrity confirmed post-synthesis?

Multimodal characterization is critical:

  • ¹³C NMR : Peaks at δ ~168 ppm (acetamide C=O), δ 24.9–25.1 ppm (dioxaborolane CH₃), and δ 120–140 ppm (aromatic carbons) .
  • HRMS : Molecular ion [M+H]⁺ matches calculated mass (±0.001 Da).
  • X-ray crystallography : Resolves bond angles (e.g., C–B–O ≈ 120°) and confirms planarity of the aryl-boronate system .

Q. Ligand Comparison :

LigandSelectivity (meta:para)Reference
KOMe92:8
NaOt-Bu75:25

Advanced: What crystallographic insights guide materials design?

Single-crystal X-ray data for related Ugi adducts reveal:

  • Planarity : The aryl-boronate system adopts a near-planar geometry (dihedral angle < 10°), enabling π-π stacking in OLEDs.
  • Hydrogen bonding : NH···O interactions (2.8–3.0 Å) improve thermal stability (Tₐ > 200°C).

Q. Structural Parameters :

ParameterValueImpact on Properties
C–B bond length1.57 ÅBoronate stability
Dihedral angle8.5°Charge transport efficiency

Advanced: How are computational methods applied to resolve synthetic challenges?

  • DFT calculations : Predict regioselectivity by modeling Pd insertion barriers (e.g., meta vs. para activation).
  • Machine learning : Models trained on 10,000+ reactions recommend optimal Pd/ligand ratios (e.g., 2 mol% Pd, 4 mol% SPhos) for new substrates .

Advanced: What strategies improve boronate stability during storage?

  • Lyophilization : Store under argon at –20°C in anhydrous DMSO.
  • Stabilizers : Add 0.1% BHT to prevent oxidation. ¹¹B NMR confirms <5% decomposition after 6 months .

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